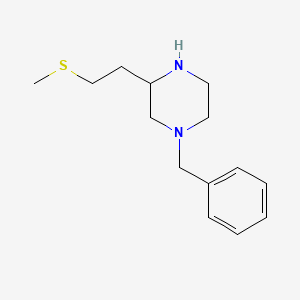

N4-Benzyl-2-(methylthioethyl)piperazine

Description

Contextualization within Modern Chemical Research Paradigms of Complex Organic Molecules

In the landscape of modern chemical research, complex organic molecules are central to the development of new therapeutic agents, functional materials, and biological probes. The piperazine (B1678402) ring, a key component of N4-Benzyl-2-(methylthioethyl)piperazine, is recognized as a "privileged scaffold". tandfonline.comtandfonline.comnih.govresearchgate.net This term, coined by Evans et al., refers to molecular frameworks that can be modified to interact with a variety of biological targets. tandfonline.com The versatility of the piperazine moiety is attributed to its distinct characteristics, including its impact on solubility, basicity, chemical reactivity, and conformational properties. tandfonline.comnih.govresearchgate.net

The structure of this compound, with its specific substitutions, exemplifies the contemporary approach of designing molecules with tailored properties. The benzyl (B1604629) group can influence interactions with aromatic-binding pockets in proteins, while the methylthioethyl group introduces a flexible, sulfur-containing side chain that can participate in various non-covalent interactions. Modern research paradigms emphasize the rational design of such molecules to optimize their pharmacokinetic and pharmacodynamic profiles. nih.gov The synthesis and study of compounds like this compound are therefore aligned with the broader goal of expanding the chemical space for drug discovery and understanding structure-activity relationships. researchgate.net

Historical Perspective on Substituted Piperazine Derivatives in Chemical Synthesis and Biological Science

The history of piperazine derivatives in science dates back to the early 20th century when piperazine itself was introduced as an anthelmintic agent. wikipedia.orgresearchgate.net Its effectiveness in treating worm infections in the 1950s solidified its place in medicinal chemistry. researchgate.netresearchgate.net Over the decades, the piperazine scaffold has been incorporated into a vast number of drugs across various therapeutic areas. wikipedia.org

Substituted piperazines have been explored for a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. researchgate.netnih.gov This broad spectrum of activity is due to the ability of the piperazine ring to serve as a versatile linker or pharmacophore. tandfonline.com Many successful drugs, such as ciprofloxacin (B1669076) (antibacterial), ziprasidone (B1663615) (antipsychotic), and sildenafil (B151) (Viagra), feature a piperazine core, underscoring its significance in drug development. wikipedia.org The synthesis of substituted piperazines has also evolved, with modern methods like transition metal-catalyzed coupling reactions and reductive amination allowing for the efficient creation of diverse chemical libraries for biological screening. researchgate.netnih.gov

Rationale for Comprehensive Academic Investigation of this compound

While extensive research exists for the broader class of substituted piperazines, a comprehensive academic investigation specifically focused on this compound is not widely documented in publicly available literature. However, a rationale for its investigation can be inferred from the known properties of its constituent parts.

The combination of a benzyl group and a sulfur-containing alkyl chain on the piperazine scaffold suggests potential for unique biological interactions. Sulfur-containing ethyl piperazine compounds are recognized as important building blocks in pharmaceuticals, with applications in treating cancer, glioblastoma, and atherosclerosis. nih.gov The benzyl group is a common feature in ligands targeting various receptors and enzymes. For instance, benzylpiperazine (BZP) and its derivatives have been studied for their psychoactive properties and as research tools. wikipedia.org

Therefore, a comprehensive academic investigation of this compound would be warranted to:

Elucidate its potential biological targets.

Understand the contribution of the methylthioethyl and benzyl groups to its binding affinity and selectivity.

Explore its potential as a lead compound for the development of new therapeutic agents.

Overview of Key Research Trajectories and Scholarly Contributions Pertaining to this compound

Specific research trajectories and significant scholarly contributions focused solely on this compound are limited in the current body of scientific literature. Its existence is primarily noted in chemical databases and by commercial suppliers, indicating its availability for research purposes. nih.gov

The research landscape for closely related compounds, however, provides potential avenues for future investigation of this compound. Studies on arylalkyl piperazine derivatives have identified potent ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.gov Furthermore, research into sulfur-containing piperazines has led to the development of inhibitors for enzymes like acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), which are targets for treating hyperlipidemia. nih.gov

Future research on this compound would likely follow these established trajectories, investigating its potential as a modulator of CNS receptors or as an inhibitor of enzymes involved in metabolic diseases. Such studies would represent a valuable contribution to the understanding of substituted piperazine derivatives.

Compound Data

| Property | Value | Source |

| IUPAC Name | 1-benzyl-3-(2-methylsulfanylethyl)piperazine | researchgate.net |

| Molecular Formula | C14H22N2S | nih.gov |

| Molecular Weight | 250.4 g/mol | nih.gov |

| CAS Number | 660862-41-9 | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-methylsulfanylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCLLHVCSLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648053 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660862-41-9 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N4 Benzyl 2 Methylthioethyl Piperazine

Development of Efficient Synthetic Routes to N4-Benzyl-2-(methylthioethyl)piperazine

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the piperazine (B1678402) core followed by functionalization, or the sequential alkylation of a pre-existing piperazine scaffold. A common and logical approach involves the use of commercially available or readily synthesized piperazine precursors.

One plausible route begins with the alkylation of a piperazine ring at the N1 position with a benzyl (B1604629) group, followed by the introduction of the methylthioethyl side chain at the C-2 position. Alternatively, a piperazine derivative with a pre-existing 2-(methylthioethyl) side chain could be N-benzylated. The choice of route would likely depend on the availability and cost of the starting materials and the desired scale of the synthesis.

A key consideration in the development of an efficient route is the regioselectivity of the N-alkylation steps. In cases where an unsymmetrically substituted piperazine is used, protecting group strategies may be necessary to ensure the desired connectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the N-benzylation of a piperazine precursor, common conditions involve the use of benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base can significantly impact the reaction rate and selectivity. Inorganic bases such as potassium carbonate or sodium bicarbonate are often employed, while organic bases like triethylamine (B128534) or diisopropylethylamine can also be effective. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the reactants.

The introduction of the 2-(methylthioethyl) side chain can be achieved through nucleophilic substitution using a suitable electrophile, such as 2-(methylthio)ethyl chloride or a corresponding tosylate, on a piperazine with a free secondary amine. The optimization of these alkylation reactions would involve screening different leaving groups on the electrophile and varying the reaction temperature to balance reaction rate with the potential for side reactions.

Table 1: Hypothetical Optimization of N-Benzylation of a Piperazine Precursor

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 80 | 12 | 75 |

| 2 | DMF | K₂CO₃ | 80 | 8 | 82 |

| 3 | Acetonitrile | Et₃N | 60 | 24 | 65 |

| 4 | DMF | DIPEA | 100 | 6 | 88 |

Catalyst Development and Mechanistic Roles in this compound Synthesis

While many of the fundamental reactions in the synthesis of this compound can proceed without a catalyst, the use of certain catalysts can enhance reaction rates and improve efficiency. For instance, phase-transfer catalysts (PTCs) can be employed in alkylation reactions, particularly when dealing with reactants with low mutual solubility. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the piperazine nucleophile from an aqueous or solid phase to an organic phase containing the alkylating agent.

The mechanism of PTC involves the formation of an ion pair between the catalyst and the deprotonated piperazine, which is then soluble in the organic phase and can react with the electrophile. The catalyst is then regenerated to continue the cycle.

In some advanced synthetic strategies, transition metal catalysts, such as palladium complexes, could be utilized for C-N bond formation through cross-coupling reactions if an appropriate aryl or vinyl halide precursor to the benzyl group were used. However, for a simple benzylation, this is less common.

Mechanistic Elucidation of Key Bond-Forming and Ring-Closure Reactions in this compound Formation

The primary bond-forming reactions in the likely syntheses of this compound are nucleophilic substitutions.

The N-benzylation of the piperazine ring proceeds via an SN2 mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group. The rate of this reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the steric hindrance around the reaction centers.

Similarly, the introduction of the 2-(methylthioethyl) side chain at the C-2 position would likely involve the formation of an enamine or a related intermediate from the piperazine, which then acts as a nucleophile. Alternatively, if building the ring, a key step would be the cyclization of an acyclic precursor. For instance, the reaction of a suitably substituted diamine with a dihalide would proceed through two sequential SN2 reactions to form the heterocyclic ring.

Stereochemical Control and Asymmetric Synthesis Approaches for Chiral Centers within this compound

The C-2 position of the piperazine ring in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. The commercial availability of the (S)-enantiomer, (S)-1-Benzyl-3-(2-(methylthio)ethyl)piperazine, indicates that methods for stereochemical control have been developed. bldpharm.com

Several strategies can be employed for the asymmetric synthesis of this compound:

Use of a Chiral Starting Material: The synthesis can begin with a chiral precursor, such as a commercially available enantiopure amino acid or diamine, which would be elaborated to form the chiral piperazine ring.

Chiral Resolution: A racemic mixture of this compound can be synthesized and then the enantiomers separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by fractional crystallization.

Asymmetric Catalysis: A prochiral precursor could be subjected to an asymmetric reaction catalyzed by a chiral catalyst. For example, an asymmetric hydrogenation or a chiral phase-transfer catalyzed alkylation could be employed to set the stereocenter.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. uniroma1.it Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as ethanol, water, or supercritical fluids where possible. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com

Flow Chemistry and Continuous Synthesis Techniques for Scalable this compound Production

For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. uniroma1.it In a flow synthesis setup, reactants are continuously pumped through a reactor where they mix and react. This approach allows for:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities.

Facilitated Automation and Scalability: Flow systems can be easily automated for continuous operation, and scaling up production can often be achieved by running the system for a longer duration or by using multiple reactors in parallel.

A continuous flow process for the synthesis of this compound could involve pumping a stream of the piperazine precursor and the alkylating agent through a heated reactor packed with a solid-supported base or catalyst, with the product being collected continuously downstream.

Table 2: Comparison of Batch vs. Flow Synthesis for N-Alkylation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Limited by vessel size | Easily scalable by time |

| Heat Transfer | Often inefficient | Highly efficient |

| Safety | Higher risk with exotherms | Inherently safer |

| Process Control | Less precise | Precise control of parameters |

| Reproducibility | Can be variable | High |

Advanced Structural and Conformational Analysis of N4 Benzyl 2 Methylthioethyl Piperazine

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and intermolecular interactions of N4-Benzyl-2-(methylthioethyl)piperazine. The vibrational modes of the molecule are sensitive to its geometry, and thus changes in conformation are reflected in the vibrational spectra.

In the gas phase or non-polar solvents, the piperazine (B1678402) ring of this compound is expected to exist predominantly in a chair conformation, which is the most stable arrangement for a six-membered saturated heterocycle. However, the presence of bulky substituents, the N-benzyl group at the N4 position and the 2-(methylthioethyl) group at the C2 position, can lead to a mixture of conformers. The orientation of these substituents (axial or equatorial) will influence the vibrational frequencies of the C-H, C-N, and C-S bonds.

Intermolecular interactions, particularly hydrogen bonding in protic solvents or in the solid state, can be readily identified using FTIR spectroscopy. The N-H stretching vibrations of piperazine, if present as a secondary amine precursor, are typically observed in the range of 3200-3400 cm⁻¹. In this compound, the absence of this band confirms the tertiary nature of the piperazine nitrogens. However, interactions between solvent molecules and the lone pairs of the nitrogen and sulfur atoms can cause shifts in the vibrational frequencies of adjacent bonds.

A hypothetical FTIR and Raman data table for this compound, based on characteristic group frequencies and data from related piperazine derivatives, is presented below.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Benzyl (B1604629) group |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Piperazine ring, ethyl and methyl groups |

| C-N Stretch | 1250-1020 | 1250-1020 | Piperazine ring, benzyl-N bond |

| C-S Stretch | 700-600 | 700-600 | Methylthioethyl group |

| Ring Breathing | ~800 | Strong intensity | Piperazine ring |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structures and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, while multi-dimensional NMR techniques offer deeper insights into connectivity and spatial relationships.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons (²J and ³J couplings). For instance, COSY would show correlations between the protons of the ethyl group in the 2-(methylthioethyl) substituent and between the geminal and vicinal protons of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connectivity between the benzyl group, the piperazine ring, and the 2-(methylthioethyl) substituent. For example, a correlation between the benzylic protons and the carbons of the piperazine ring would confirm the N-benzylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOE signals between the protons of the benzyl group and certain protons on the piperazine ring can help to establish the orientation of the benzyl substituent.

A hypothetical table of key HMBC and NOESY correlations for this compound is provided below.

| Proton (¹H) | HMBC Correlation (¹³C) | NOESY Correlation (¹H) |

| Benzylic CH₂ | Aromatic C (benzyl), Piperazine C (adjacent to N4) | Aromatic H (benzyl), Piperazine H (at C3/C5) |

| Piperazine H (at C2) | Piperazine C (at C3, C6), Ethyl C (of substituent) | Piperazine H (at C3, C6), Ethyl H (of substituent) |

| Methylthio CH₃ | Ethyl C (adjacent to S) | Ethyl H (adjacent to S) |

The piperazine ring of this compound is not static and can undergo conformational exchange, primarily through ring inversion (a chair-to-chair interconversion). Additionally, rotation around the N-benzyl bond may be restricted. These dynamic processes can be studied using temperature-dependent NMR, also known as dynamic NMR (DNMR).

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange slows down, and the signals for the individual conformers may become resolved. The coalescence temperature (Tc) is the temperature at which the two exchanging signals merge into a single broad peak. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated using the Eyring equation. For piperazine derivatives, the energy barrier for ring inversion is typically in the range of 40-60 kJ/mol. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound or its complexes (e.g., with metal ions or as a salt) would reveal precise bond lengths, bond angles, and torsion angles. This information would unambiguously determine the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents in the crystalline state.

In the solid state, the piperazine ring is expected to adopt a chair conformation. The bulky N-benzyl and 2-(methylthioethyl) substituents would likely occupy equatorial positions to minimize steric hindrance. The crystal packing is influenced by intermolecular forces such as van der Waals interactions and, if a suitable counter-ion is present, hydrogen bonding or ionic interactions.

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 15.0 |

| β (°) | 98.0 |

| V (ų) | 1320 |

| Z | 4 |

| Piperazine Ring Conformation | Chair |

| N-Benzyl Substituent Orientation | Equatorial |

| 2-(methylthioethyl) Substituent Orientation | Equatorial |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment

Since this compound has a stereocenter at the C2 position of the piperazine ring, it can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, with positive or negative bands (Cotton effects) corresponding to electronic transitions. The CD spectrum of one enantiomer will be the mirror image of the other. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations.

The chiroptical properties of this compound would be sensitive to the conformation of the molecule, as the spatial arrangement of the chromophores (the benzyl group and the sulfur atom) determines the interaction with circularly polarized light.

Advanced Spectroscopic Probes for Environmental Effects on this compound Conformation

The conformation of this compound can be influenced by its environment, such as the polarity of the solvent. Advanced spectroscopic techniques can be used to probe these environmental effects.

Solvatochromism: The UV-Vis absorption spectrum of the molecule may show a shift in the wavelength of maximum absorption (λmax) as the solvent polarity changes. This phenomenon, known as solvatochromism, can provide information about the change in the electronic distribution and conformation of the molecule in different solvents.

Fluorescence Spectroscopy: If the molecule is fluorescent, changes in the fluorescence emission spectrum (e.g., intensity, wavelength, and lifetime) in different solvents can be used to monitor conformational changes and interactions with the solvent. mdpi.com

Vibrational Sum-Frequency Generation (VSFG) Spectroscopy: VSFG is a surface-sensitive technique that can be used to study the conformation and orientation of molecules at interfaces, such as the air-water interface. ias.ac.in This would be particularly relevant for understanding the behavior of this compound in environmental or biological systems.

By studying the spectroscopic properties of this compound in a range of solvents with varying polarity, a more complete understanding of its conformational flexibility and adaptability to different environments can be achieved.

Reactivity and Derivatization Chemistry of the N4 Benzyl 2 Methylthioethyl Piperazine Scaffold

Regioselective Functionalization and Substitutions on the Piperazine (B1678402) Core of N4-Benzyl-2-(methylthioethyl)piperazine

The piperazine core of this compound contains two nitrogen atoms, N1 and N4, which exhibit different reactivity profiles, allowing for regioselective functionalization. The N4 nitrogen is part of a tertiary amine due to the benzyl (B1604629) substitution, while the N1 nitrogen is a secondary amine, making it the primary site for reactions with electrophiles under many conditions.

N1-Alkylation and N1-Acylation: The secondary amine at the N1 position is nucleophilic and readily undergoes reactions such as alkylation and acylation. Standard alkylating agents like alkyl halides or sulfates can be employed to introduce a variety of substituents at this position. Similarly, acylation with acyl chlorides or anhydrides proceeds efficiently at the N1 position to yield the corresponding amides. The choice of reaction conditions, such as the base and solvent, can be optimized to ensure high yields and minimize side reactions. For instance, the use of a hindered base can prevent deprotonation of less acidic protons elsewhere in the molecule.

Modern C-H Functionalization Approaches: Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazine rings. mdpi.comencyclopedia.pub These methods, often employing photoredox or transition-metal catalysis, provide a powerful tool for introducing substituents at the C2, C3, C5, and C6 positions. mdpi.comencyclopedia.pub For this compound, direct lithiation of the N-Boc protected analogue at the carbon adjacent to the nitrogen has been demonstrated as a feasible strategy for introducing various electrophiles. beilstein-journals.org This approach, however, requires initial protection of the N1 nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, followed by lithiation and subsequent reaction with an electrophile. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Expected Product |

| N1-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N1-Alkyl-N4-benzyl-2-(methylthioethyl)piperazine |

| N1-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N1-Acyl-N4-benzyl-2-(methylthioethyl)piperazine |

| C-H Arylation (via photoredox catalysis) | Aryl halide, Photocatalyst (e.g., Ir(ppy)3), Base | C-Aryl-N4-benzyl-2-(methylthioethyl)piperazine |

Chemical Transformations and Modifications of the Methylthioethyl Side Chain

The methylthioethyl side chain at the C2 position of the piperazine ring offers another avenue for chemical modification. The primary reactive site within this chain is the sulfur atom of the thioether group.

Oxidation of the Thioether: The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2) typically yield the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), will lead to the formation of the corresponding sulfone. This transformation significantly alters the polarity and hydrogen bonding capabilities of the side chain.

Cleavage and Functionalization: While less common, cleavage of the C-S bond in the methylthioethyl group could be achieved under specific reductive or oxidative conditions, potentially leading to the formation of a 2-ethylpiperazine (B87285) derivative or other functionalized side chains. However, these transformations often require harsh conditions that may affect other functional groups in the molecule.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Sulfoxide | NaIO4, aq. MeOH or 1 eq. H2O2 | N4-Benzyl-2-(methylsulfinylethyl)piperazine |

| Oxidation to Sulfone | excess H2O2 or m-CPBA | N4-Benzyl-2-(methylsulfonylethyl)piperazine |

Elaboration and Functionalization of the Benzyl Moiety of this compound

The N-benzyl group serves both as a protecting group and as a handle for further functionalization.

N-Debenzylation: The benzyl group can be removed to liberate the secondary amine at the N4 position. orgsyn.org A common method for N-debenzylation is catalytic transfer hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. mdma.ch Another method involves the use of potassium tert-butoxide in DMSO with oxygen, which proceeds via an oxidative cleavage mechanism. researchgate.net The resulting N4-unsubstituted piperazine can then be functionalized with a different set of electrophiles.

Aromatic Substitution on the Benzyl Ring: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The piperazinyl group is generally considered an activating, ortho-, para-directing group, although its influence can be modulated by the substitution at the N1 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the benzyl ring, though careful optimization of reaction conditions is necessary to avoid side reactions at other positions. For instance, studies on related N-benzylpiperazine derivatives have shown that hydroxylation can occur at the para- and meta-positions of the benzyl ring. europa.eu

| Reaction | Reagents and Conditions | Expected Product |

| N-Debenzylation | 10% Pd/C, H2 or Ammonium Formate, MeOH, reflux | 2-(Methylthioethyl)piperazine |

| Aromatic Nitration | HNO3, H2SO4 | N-(Nitrobenzyl)-2-(methylthioethyl)piperazine |

| Aromatic Bromination | Br2, FeBr3 | N-(Bromobenzyl)-2-(methylthioethyl)piperazine |

Exploration of this compound as a Versatile Synthetic Intermediate

The multi-functional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules. By strategically employing the reactions described in the previous sections, this scaffold can be elaborated in a stepwise manner to build diverse molecular architectures.

For example, the N1 position can be functionalized first, followed by modification of the methylthioethyl side chain, and finally, alteration or removal of the benzyl group. This orthogonal reactivity allows for the systematic construction of compound libraries for various applications. The benzyl group often serves as a temporary protecting group for the N4 nitrogen, enabling selective reactions at the N1 position before its removal. orgsyn.org This strategy is crucial for the synthesis of unsymmetrically disubstituted piperazines.

Oxidation, Reduction, and Other Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered around the thioether and the benzylic position.

Oxidation: As previously mentioned, the thioether is readily oxidized to the corresponding sulfoxide and sulfone. The nitrogen atoms of the piperazine ring can also be oxidized to N-oxides under specific conditions, although this is generally less favorable than sulfur oxidation. The benzylic C-H bond can also be susceptible to oxidation, potentially leading to the formation of an amide or cleavage of the benzyl group under harsh oxidative conditions. Studies on 1,4-dibenzylpiperazine (B181160) have shown that oxidation with RuO4 can lead to attack at both endocyclic and exocyclic C-H bonds.

Reduction: The primary reduction reaction associated with this scaffold is the N-debenzylation via catalytic hydrogenation. mdma.ch If the thioether has been oxidized to a sulfoxide, it can be selectively reduced back to the thioether using various reducing agents, such as titanium(III) chloride or other specific reagents for sulfoxide reduction. This reversible oxidation-reduction of the sulfur atom can be a useful strategy for temporarily modifying the properties of the molecule.

| Redox Reaction | Reagents and Conditions | Product |

| Thioether Oxidation | m-CPBA | N4-Benzyl-2-(methylsulfonylethyl)piperazine |

| Sulfoxide Reduction | TiCl3 | This compound |

| N-Debenzylation (Reductive) | Pd/C, H2 | 2-(Methylthioethyl)piperazine |

Design, Synthesis, and Evaluation of N4 Benzyl 2 Methylthioethyl Piperazine Analogs and Derivatives

Rational Design Principles for Structural Analogs of N4-Benzyl-2-(methylthioethyl)piperazine

In the absence of direct research on this compound, rational design principles must be extrapolated from studies on other substituted piperazine (B1678402) derivatives. The design of novel analogs would likely focus on systematically modifying its three key structural components: the N4-benzyl group, the piperazine core, and the 2-(methylthioethyl) side chain.

For the N4-benzyl group , modifications would typically involve substitution on the phenyl ring. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could modulate electronic properties, lipophilicity, and steric interactions with a putative biological target. The goal would be to enhance binding affinity and selectivity.

The 2-(methylthioethyl) side chain presents several avenues for modification. The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity. The methyl group could be replaced with larger alkyl or aryl groups to explore steric and hydrophobic interactions. Furthermore, the ethyl linker could be lengthened or shortened to optimize the spatial orientation of the terminal functional group.

Synthetic Access to Substituted and Modified this compound Derivatives

General synthetic strategies for creating a library of this compound derivatives can be proposed based on established methods for piperazine synthesis. The construction of the core scaffold often involves the cyclization of appropriate precursors. For derivatives with substitution at the C-2 position of the piperazine ring, asymmetric synthesis methods are crucial to obtain specific stereoisomers. rsc.orgrsc.org

A plausible synthetic route could start from a chiral amino acid to introduce the desired stereochemistry at the C-2 position. rsc.orggoogle.com This chiral intermediate would then be elaborated to form the piperazine ring. Subsequent N-benzylation at the N4 position and introduction of the methylthioethyl side chain at the N1 position would complete the synthesis. Alternatively, N-alkylation of a pre-formed 2-substituted piperazine with a benzyl (B1604629) halide and a methylthioethyl-containing electrophile would be a viable approach. The synthesis of various substituted benzylpiperazines has been widely reported. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analog Series

A comprehensive Structure-Activity Relationship (SAR) study for this compound is not available in the public domain. To conduct such a study, a series of analogs would need to be synthesized and their biological activity evaluated against a specific target. The resulting data would then be analyzed to understand how structural changes influence activity.

A hypothetical SAR data table is presented below to illustrate the type of information that would be generated from such a study. The biological activity data in this table is purely illustrative and not based on experimental results.

| Compound ID | R (Benzyl Substitution) | X (Side Chain Modification) | Biological Activity (IC₅₀, nM) |

| 1 | H | -S-CH₃ | Hypothetical Value |

| 1a | 4-F | -S-CH₃ | Hypothetical Value |

| 1b | 4-Cl | -S-CH₃ | Hypothetical Value |

| 1c | 4-OCH₃ | -S-CH₃ | Hypothetical Value |

| 1d | H | -S(O)-CH₃ | Hypothetical Value |

| 1e | H | -S(O)₂-CH₃ | Hypothetical Value |

| 1f | H | -S-C₂H₅ | Hypothetical Value |

From such a table, medicinal chemists could deduce key insights. For example, comparing compounds 1a-c to 1 would reveal the effect of phenyl ring substitution. A comparison of 1d and 1e to 1 would elucidate the impact of sulfur oxidation state, while 1f would provide information on the tolerance for larger alkyl groups on the sulfur atom.

Stereoisomeric and Enantiomeric Variations of this compound Derivatives and their Differential Properties

The 2-substituted piperazine core of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The synthesis of enantiomerically pure 2-substituted piperazines is an area of active research. rsc.orgdicp.ac.cnnih.gov Methods often employ chiral starting materials, such as amino acids, or utilize chiral catalysts to control the stereochemical outcome of the reaction. google.com

Without specific studies on the enantiomers of this compound, one can only speculate on their potential differential properties. It is plausible that one enantiomer would show higher affinity for a specific biological target, making it the more potent therapeutic agent (the eutomer), while the other enantiomer (the distomer) might be less active, inactive, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and separate biological evaluation of each enantiomer would be a critical step in the development of any therapeutic agent based on this scaffold.

Scaffold Hopping, Bioisosteric Replacements, and Hybrid Molecule Design based on the this compound Core

Advanced medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement are employed to optimize lead compounds or to discover novel chemical entities with similar biological activity but improved properties. nih.govspirochem.com

Scaffold hopping would involve replacing the central piperazine ring with other cyclic systems that can maintain the essential spatial arrangement of the key functional groups (the benzyl and methylthioethyl moieties). niper.gov.innih.gov Potential replacements could include other nitrogen-containing heterocycles or even non-heterocyclic scaffolds designed to mimic the piperazine core's geometry.

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physicochemical properties. nih.gov For the this compound core, several bioisosteric replacements could be envisioned:

The thioether linkage (-S-) in the side chain could be replaced by an ether (-O-), a methylene (-CH₂-), or other bioisosteric groups to modulate lipophilicity and metabolic stability.

The benzyl group could be replaced by other arylmethyl groups, such as pyridylmethyl or thienylmethyl, to alter aromatic interactions and introduce potential new hydrogen bonding sites.

The piperazine ring itself can be a target for bioisosteric replacement with scaffolds like 1,4-diazepane or homopiperazine. enamine.netenamine.net

Hybrid molecule design would involve combining the this compound scaffold, or a key fragment of it, with another pharmacophore known to have a desired biological activity. This approach aims to create a single molecule with dual or synergistic modes of action.

Biological and Pharmacological Research Paradigms Involving N4 Benzyl 2 Methylthioethyl Piperazine

Mechanistic Studies of Molecular Target Interactions and Binding Profiles

No specific studies detailing the molecular target interactions and binding profiles of N4-Benzyl-2-(methylthioethyl)piperazine were identified.

There is no available research data on the receptor binding kinetics, including association and dissociation constants (Kon and Koff), or the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of this compound with any specific biological receptors.

Information regarding the ability of this compound to inhibit or activate specific enzymes is not present in the current scientific literature. Consequently, there are no data on its IC50 or EC50 values, mechanism of inhibition (e.g., competitive, non-competitive), or any potential for allosteric modulation of enzyme activity.

Cellular Pathway Modulation and Signaling Investigations by this compound

No published studies were found that investigate the effects of this compound on cellular pathways or signaling cascades. Research into its influence on second messenger systems, protein phosphorylation, gene expression, or other cellular signaling events has not been reported.

Development and Application of this compound as a Chemical Probe for Biological Systems

There is no indication in the scientific literature that this compound has been developed or utilized as a chemical probe. Its suitability and application for studying specific biological targets or pathways have not been described.

In Vitro and Ex Vivo Pharmacological Profiling and Assay Development for this compound

A comprehensive pharmacological profile of this compound from in vitro or ex vivo studies is not available. This includes a lack of data from functional assays, tissue-based assays, or the development of specific assays to characterize its pharmacological effects.

High-Throughput Screening Methodologies for the Discovery and Characterization of this compound Analogs

No information is available regarding the use of high-throughput screening (HTS) methodologies for the discovery, characterization, or structure-activity relationship (SAR) studies of analogs of this compound.

Advanced Analytical Methodologies in N4 Benzyl 2 Methylthioethyl Piperazine Research

High-Resolution Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Complex Mixture Analysis

Chromatographic techniques are fundamental in the analysis of N4-Benzyl-2-(methylthioethyl)piperazine, providing the means to separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of piperazine (B1678402) derivatives due to its versatility and wide applicability. For a compound such as this compound, reversed-phase HPLC is the most common approach.

Chromatographic Conditions: Separation is typically achieved on octadecylsilane (B103800) (C18) columns. unodc.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.gov The presence of the benzyl (B1604629) group provides a chromophore, making UV detection, particularly with a Diode Array Detector (DAD), a suitable choice for quantification and purity assessment. nih.govresearchgate.net A DAD detector allows for the monitoring of multiple wavelengths simultaneously, which is useful for identifying co-eluting impurities by comparing their UV spectra.

For analogues lacking strong UV absorption, or for detecting impurities without chromophores, alternative detection systems like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are employed. sielc.com

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Piperazine Derivatives This table presents typical starting conditions for method development, based on established methods for related compounds. nih.govresearchgate.net

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD, 210-400 nm (Monitoring at ~210 nm & 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Byproducts

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds that may be present as intermediates or byproducts in the synthesis of this compound. For instance, unreacted starting materials or side-products from the synthesis, such as those arising from excess benzyl chloride, can be detected. rsc.org

Analysis of N-benzylpiperazine (BZP) and related compounds by GC-MS is often straightforward and may not require derivatization. europa.eursc.org The sample is vaporized and separated on a capillary column (commonly with a 5% phenyl methyl siloxane stationary phase) before entering the mass spectrometer. ikm.org.my The mass spectrometer fragments the molecules in a reproducible manner, providing a characteristic mass spectrum that acts as a chemical fingerprint for identification by comparison with spectral libraries. This technique is invaluable for impurity profiling and confirming the absence of controlled substances. rsc.orgthermofisher.com

Table 2: Typical GC-MS Conditions for Piperazine Derivative Analysis This table outlines representative GC-MS parameters for the analysis of volatile impurities and byproducts in piperazine syntheses. ikm.org.myscholars.direct

| Parameter | Value/Condition |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp at 20°C/min to 280°C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 m/z |

| Scan Mode | Full Scan |

Chiral Chromatography for Enantiomeric Purity and Separation of Stereoisomers

The presence of a substituent at the C2 position of the piperazine ring makes this compound a chiral molecule. Since enantiomers can have different pharmacological properties, it is often a regulatory requirement to study each enantiomer separately. rsc.orgrsc.org Chiral chromatography is the definitive method for separating and quantifying the enantiomers of such compounds.

This separation is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are widely used for resolving chiral piperazine derivatives. jocpr.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. mdpi.com Successful enantiomeric separation allows for the determination of enantiomeric excess (e.e.), a key quality attribute for a chiral drug substance. googleapis.com

Mass Spectrometry Techniques for Metabolite Identification, Fragmentation Studies, and Isotopic Labeling

Mass spectrometry is an indispensable tool in modern chemical research, providing detailed structural information, often from minute sample quantities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy, typically to within 5 parts per million (ppm). researchgate.net This capability is crucial for unambiguously determining the elemental composition of the parent compound, this compound, as well as any unknown impurities or metabolites. ijpras.com

Unlike nominal mass instruments which provide integer masses, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers) can distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net This precision is invaluable during process development and for structural confirmation, as it allows for the confident assignment of molecular formulas to newly detected peaks in a chromatogram. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Minor Components

Tandem Mass Spectrometry (MS/MS or MS²) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of an impurity) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and the resulting product ions are analyzed in the second stage. xml-journal.net

The fragmentation pattern provides a wealth of structural information. For benzylpiperazine-containing structures, a hallmark fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91. europa.euxml-journal.net Other characteristic cleavages occur within the piperazine ring itself. xml-journal.netresearchgate.net By analyzing the fragmentation pathways, chemists can piece together the structure of unknown minor components, such as process impurities or metabolites, without needing to isolate and purify them for analysis by other means like NMR. nih.gov

Table 3: Common Mass Fragments for N-Benzylpiperazine Analogues This table shows characteristic product ions observed in MS/MS spectra of N-benzylpiperazine compounds, which are predictive for the fragmentation of this compound. europa.euxml-journal.netresearchgate.net

| Precursor Ion Structure | Key Fragment (m/z) | Fragment Identity/Origin |

| Benzylpiperazine Moiety | 91 | Tropylium ion [C₇H₇]⁺ from benzylic cleavage |

| Benzylpiperazine Moiety | 134/135 | Fragment containing the piperazine ring after loss of a benzyl radical |

| Piperazine Ring | 56, 70 | Fragments arising from cleavage within the piperazine ring |

Capillary Electrophoresis (CE) and Microfluidic Devices for High-Efficiency Separations

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution separation technique well-suited for the analysis of ionizable compounds like this compound. The basic principle involves the differential migration of analytes in a narrow-bore capillary under the influence of a high-voltage electric field. For piperazine derivatives, the separation is typically influenced by factors such as the background electrolyte (BGE) pH, which affects the compound's charge state, and the concentration of additives. nih.govnih.gov

In the context of this compound, which possesses a chiral center at the C2 position of the piperazine ring, chiral CE is particularly relevant. Chiral selectors, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin), are added to the BGE to facilitate the separation of enantiomers. nih.govnih.gov The selector forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and enabling their resolution. nih.gov Optimized conditions often involve acidic phosphate (B84403) buffers to ensure the protonation of the piperazine nitrogens, enhancing electrophoretic mobility and interaction with negatively charged selectors like sulfated β-cyclodextrin. nih.govresearchgate.net

Microfluidic devices, or "lab-on-a-chip" technology, represent a further miniaturization of these separation principles, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. mdpi.com For a compound like this compound, a microfluidic chip could be designed to perform rapid purity assessments or enantiomeric separations. mdpi.com Droplet-based microfluidics could also be employed to isolate the compound from complex biological matrices by encapsulating single cells or sample aliquots in picoliter-volume droplets for subsequent analysis. mdpi.comresearchgate.net

Interactive Table 1: Representative Capillary Electrophoresis Conditions for Piperazine Derivatives This table illustrates typical parameters that would be optimized for the analysis of this compound based on methods developed for analogous compounds.

| Parameter | Condition | Rationale | Reference |

| Technique | Chiral Capillary Electrophoresis | To separate the (R) and (S) enantiomers. | nih.govnih.gov |

| Capillary | Fused-silica, 50 µm i.d. | Standard for CE, provides good heat dissipation. | nih.gov |

| Background Electrolyte | 100-200 mM Phosphate Buffer | Provides buffering capacity and carries the current. | nih.govresearchgate.net |

| pH | 2.8 - 6.0 | Ensures protonation of piperazine nitrogens for electrophoretic mobility. | nih.govnih.gov |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin or 34 mg/mL Sulfated-β-cyclodextrin | Forms diastereomeric complexes with enantiomers, enabling separation. | nih.govnih.gov |

| Voltage | 25-30 kV | High voltage drives the separation, reducing analysis time. | nih.gov |

| Detection | UV Absorbance at ~210 nm | The benzyl group provides a chromophore for detection. | nih.gov |

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural Analysis in Complex Matrices

To obtain unambiguous structural information, especially when analyzing complex mixtures or differentiating between closely related isomers, hyphenated techniques are indispensable.

Gas Chromatography-Infrared Detection (GC-IR) is a powerful tool for distinguishing between isomers that might produce similar mass spectra. While Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for providing molecular weight and fragmentation data, it can sometimes fail to differentiate positional isomers of substituted piperazines. nih.gov GC-IR provides a vapor-phase infrared spectrum for each chromatographically separated peak. Since the IR spectrum is dependent on the vibrational modes of the molecule's functional groups, it provides a unique fingerprint of the compound's specific structure. nih.govauburn.edu For this compound, GC-IR would confirm the presence of key functional groups and their substitution pattern, complementing GC-MS data for unequivocal identification. policija.si

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful hyphenated technique. It allows for the direct acquisition of NMR data on analytes as they elute from an HPLC column. This is particularly useful for studying compounds that are thermally labile or not volatile enough for GC. For piperazine derivatives, NMR is crucial for studying their conformational behavior in solution. nih.govbeilstein-journals.org The piperazine ring can exist in different chair or boat conformations, and rotation around the N-benzyl bond can be restricted. LC-NMR could be used to isolate this compound from a reaction mixture and immediately perform 1D and 2D NMR experiments (like COSY and HSQC) to confirm its covalent structure and gain insight into its solution-phase conformation without prior isolation and purification.

Interactive Table 2: Expected Spectroscopic Data for this compound This table outlines the characteristic spectroscopic features that would be analyzed using hyphenated techniques.

| Technique | Feature | Expected Observation | Significance |

| GC-IR | C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | Confirms presence of the benzyl group. |

| GC-IR | C-H Stretch (Aliphatic) | ~2800-3000 cm⁻¹ | Confirms presence of piperazine and ethyl groups. |

| GC-IR | C-N Stretch | ~1200-1350 cm⁻¹ | Evidence of the amine functionalities in the piperazine ring. |

| GC-IR | C-S Stretch | ~600-800 cm⁻¹ | Confirms the methylthioethyl side chain. |

| LC-NMR | ¹H NMR Chemical Shifts | Aromatic protons (~7.2-7.4 ppm), Benzylic CH₂ (~3.5 ppm), Piperazine ring protons (~2.3-3.0 ppm), Ethyl CH₂ protons (~2.5-2.8 ppm), S-CH₃ (~2.1 ppm) | Provides a map of the proton environment for structural confirmation. |

| LC-NMR | ¹³C NMR Chemical Shifts | Aromatic carbons, benzylic carbon, piperazine carbons, ethyl carbons, S-methyl carbon. | Confirms the carbon skeleton of the molecule. |

| Dynamic NMR | Coalescence of Signals | Temperature-dependent changes in NMR signals. | Reveals energy barriers for conformational changes like ring inversion. nih.govbeilstein-journals.org |

Biophysical Techniques for Ligand-Target Interaction Characterization and Conformational Changes

Understanding how a molecule like this compound interacts with its biological target (e.g., a receptor or enzyme) is fundamental to its pharmacological characterization. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and the structural consequences of these interactions.

Fluorescence Spectroscopy is a widely used technique to study ligand-protein binding. Many proteins contain intrinsic fluorophores, such as tryptophan residues. mdpi.com When a ligand binds near a tryptophan, it can quench the protein's natural fluorescence. By titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence intensity, one can determine the binding constant (Kb) and the number of binding sites. mdpi.comresearchgate.net This method could be applied to study the interaction of this compound with a target protein.

Molecular Docking and Molecular Dynamics (MD) Simulations are computational biophysical techniques that provide atomic-level insights into ligand-target interactions. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations model the behavior of the ligand-receptor complex over time. For piperazine derivatives, these methods are crucial for understanding how the molecule's conformational flexibility influences its binding mode and affinity. nih.govnih.gov Simulations can reveal key amino acid residues involved in the interaction and show how the piperazine ring and its substituents adapt their conformation upon binding. nih.gov

Other relevant techniques include Isothermal Titration Calorimetry (ITC) , which directly measures the heat released or absorbed during a binding event to determine all thermodynamic parameters (ΔH, ΔS, and Kd), and Surface Plasmon Resonance (SPR) , which measures binding kinetics (on- and off-rates) in real-time by detecting changes in the refractive index at a sensor surface.

Interactive Table 3: Biophysical Techniques for Analyzing Ligand-Target Interactions This table summarizes key biophysical methods applicable to studying the interactions of this compound.

| Technique | Principle | Information Gained | Relevance to Piperazine Research |

| Fluorescence Spectroscopy | Measures changes in intrinsic protein fluorescence upon ligand binding. | Binding constant (Kb), stoichiometry. | Assess binding affinity to target proteins like serum albumin or receptors. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during binding. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Binding kinetics (kon, koff), binding affinity (Kd). | Measures the rates of association and dissociation in real-time. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-receptor complex over time. | Conformational changes, binding stability, key interacting residues. | Crucial for understanding the role of piperazine's conformational flexibility in target binding. nih.govnih.gov |

Toxicology and Environmental Impact Research of N4 Benzyl 2 Methylthioethyl Piperazine from an Academic Perspective

Mechanistic Basis of Cytotoxicity and Genotoxicity of N4-Benzyl-2-(methylthioethyl)piperazine

Currently, there is no specific research on the cytotoxicity and genotoxicity of this compound. However, by examining related piperazine (B1678402) derivatives, we can hypothesize potential mechanisms of toxicity.

Studies on various piperazine-linked compounds have demonstrated cytotoxic effects against cancer cell lines. nih.govtandfonline.comtandfonline.comnih.gov For instance, certain benzothiazole-piperazine derivatives have shown potent cytotoxicity against hepatocellular, breast, and colorectal cancer cell lines, with GI50 (50% growth inhibition) values in the micromolar range. tandfonline.comtandfonline.com The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.gov One study on benzothiazole-piperazine derivatives indicated that the most active compounds induced apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.com Another study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives suggested they act as potent inhibitors of colon and lung cancers by intercalating between DNA strands and inhibiting topoisomerase-II. nih.gov

Conversely, the parent compound, piperazine, has shown little evidence of being genotoxic itself. europa.eu However, its nitrosation products can be mutagenic in vivo. europa.eu Some piperazine derivatives have been investigated for mutagenicity using the Ames test, with mixed results. For example, one benzothiazole-piperazine derivative was found to be mutagenic in the Salmonella TA98 strain, while another was not. dergipark.org.tr

Given the structure of this compound, which includes a benzyl (B1604629) group similar to BZP and a piperazine core, its cytotoxic potential could be influenced by the lipophilicity conferred by the benzyl and methylthioethyl groups, potentially facilitating cell membrane permeability. The presence of the piperazine ring also suggests a possibility of forming mutagenic nitrosamines under certain conditions.

Table 1: Illustrative Cytotoxicity of Related Piperazine Derivatives This table is for illustrative purposes and is based on data for related compounds, not this compound.

| Compound Type | Cell Line | Activity Metric | Concentration | Reference |

|---|---|---|---|---|

| Benzothiazole-piperazine derivative | HCT-116 (Colorectal Cancer) | GI50 | 4-25 µM | tandfonline.comtandfonline.com |

| Benzothiazole-piperazine derivative | MCF-7 (Breast Cancer) | GI50 | 9-60 µM | tandfonline.com |

| 1,8-Naphthalimide-piperazine derivative | Colon and Lung Cancer | - | Micromolar range | nih.gov |

| Arylpiperazine derivative | LNCaP (Prostate Cancer) | IC50 | < 5 µM | mdpi.com |

Biodegradation Pathways, Environmental Fate Modeling, and Persistence Studies of this compound

Direct data on the biodegradation, environmental fate, and persistence of this compound are not available. The environmental behavior of this compound would be dictated by the interplay of its constituent parts: the piperazine ring, the benzyl group, and the methylthioethyl side chain.

The parent compound, piperazine, is used in industrial applications such as carbon capture, which can lead to its release into the environment. canada.ca While piperazine is not expected to persist in the atmosphere due to a short half-life, its fate in aquatic and terrestrial environments is of greater concern. europa.eu Piperazine is considered to have a low ecological hazard potential and is unlikely to cause ecological harm at current exposure levels. canada.ca However, its biodegradation can be influenced by various factors. For instance, some bacteria, such as Paracoccus sp., can utilize piperazine as a sole source of carbon and nitrogen. tandfonline.com

The thermal degradation of piperazine has been studied in the context of carbon capture technologies, with N-formylpiperazine and N-(2-aminoethyl) piperazine identified as major degradation products. utexas.edu Oxidation of piperazine can also occur, yielding products like ethylenediamine (B42938) and various carboxylates and amides. utexas.edu

The benzyl group in this compound would likely increase its hydrophobicity compared to the parent piperazine, potentially leading to greater adsorption to soil and sediment. The methylthioethyl group could also influence its environmental fate, possibly undergoing oxidation or other transformations. Predictive modeling would be necessary to estimate properties such as soil adsorption coefficient (Koc) and bioconcentration factor (BCF) for this compound to better understand its environmental distribution and persistence.

Ecotoxicological Studies on Representative Organisms for Environmental Risk Assessment (Academic Focus)

There are no ecotoxicological studies specifically on this compound. The potential ecotoxicological effects must therefore be inferred from data on piperazine.

Piperazine has been found to be practically non-toxic to algae and fish, but moderately toxic to Daphnia. europa.eu The European Union Risk Assessment Report on piperazine notes its use as an anti-parasitic drug, which suggests a potential for specific biological activity that should be considered in ecotoxicological assessments. europa.eu A risk assessment by the Canadian government concluded that piperazine is not entering the environment at levels that are harmful. canada.ca

Emerging contaminants, including pharmaceutical derivatives, are a growing concern for aquatic ecosystems. wikipedia.org Studies on other emerging contaminants have shown a range of effects on aquatic organisms, including neurotoxicity, behavioral changes, and oxidative stress. wikipedia.org Given that this compound is a more complex molecule than piperazine, its ecotoxicological profile could differ significantly. The benzyl and methylthioethyl substitutions could alter its mode of action and bioavailability to aquatic organisms. Therefore, direct testing on representative organisms such as algae, daphnids, and fish would be essential for a proper environmental risk assessment.

Metabolic Fate and Biotransformation Pathways in Biological Systems (Academic Research)

The metabolic fate of this compound has not been studied. However, research on benzylpiperazine (BZP) and other piperazine derivatives provides a likely framework for its biotransformation.

The metabolism of piperazine derivatives often involves the cytochrome P450 (CYP) enzyme system. nih.govnih.gov For BZP, metabolism is thought to involve CYP2D6 and CYP1A2, as well as catechol-O-methyl-transferase (COMT). researchgate.neteuropa.euresearchgate.net Common metabolic pathways for BZP include hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov The resulting metabolites can then be conjugated, for example with sulfates, for excretion. researchgate.net

Arylpiperazine derivatives used as pharmaceuticals undergo extensive metabolism, often involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. nih.gov These metabolites can be pharmacologically active and are further metabolized, primarily by CYP2D6-dependent oxidation. nih.gov

For this compound, it is plausible that it would undergo N-debenzylation to form 2-(methylthioethyl)piperazine, and hydroxylation of the benzyl ring. The piperazine ring itself could be opened or otherwise degraded. The methylthioethyl group may also be a site for metabolism, for instance through S-oxidation. The specific CYP isozymes involved would need to be identified through in vitro studies with human liver microsomes.

Table 2: Predicted Metabolic Pathways for this compound This table is hypothetical and based on the metabolism of related compounds.

| Metabolic Reaction | Potential Metabolite(s) | Key Enzymes (Predicted) |

|---|---|---|

| N-Debenzylation | 2-(methylthioethyl)piperazine | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | Hydroxy-benzyl-2-(methylthioethyl)piperazine | CYP2D6, CYP1A2 |

| Piperazine Ring Opening | Various linear amine derivatives | Various CYPs |

Emerging Trends and Future Research Directions for N4 Benzyl 2 Methylthioethyl Piperazine

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of N4-Benzyl-2-(methylthioethyl)piperazine Analogs

Molecular modeling and 3D-quantitative structure-activity relationship (3D-QSAR) studies, which are often enhanced by machine learning, can elucidate the specific structural features of the N4-benzyl and 2-(methylthioethyl) groups that are crucial for biological activity. nih.gov This allows for the rational design of modifications to improve potency and reduce potential off-target effects. researchgate.net

Table 1: Hypothetical AI-Driven Optimization of this compound Analogs

| Analog ID | Modification | Molecular Descriptor (e.g., LogP) | Predicted Activity (IC50, nM) | Synthesis Priority |

| N4B-001 | Parent Compound | 3.5 | 500 | - |

| N4B-002 | Add 4'-fluoro to benzyl (B1604629) | 3.7 | 150 | High |

| N4B-003 | Replace benzyl with pyridine | 2.8 | 800 | Low |

| N4B-004 | Oxidize thioether to sulfoxide (B87167) | 2.5 | 350 | Medium |

| N4B-005 | Add 4'-fluoro to benzyl & oxidize thioether | 2.7 | 95 | High |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration of this compound Chemistry with Supramolecular Chemistry and Materials Science

The unique structural features of piperazine (B1678402) derivatives, including this compound, offer intriguing possibilities at the intersection of chemistry and materials science. The piperazine ring's nitrogen atoms can act as ligands, coordinating with metal ions to form complex structures like metal-organic frameworks (MOFs). rsc.org

The development of MOFs using this compound as a building block could lead to new materials with applications in catalysis, gas storage, or controlled-release systems. The benzyl and methylthioethyl substituents would influence the pore size, dimensionality, and surface chemistry of the resulting framework, allowing for tunable properties.

In supramolecular chemistry, the non-covalent interactions of this compound analogs could be exploited to create self-assembling systems. The aromatic benzyl group can participate in π-π stacking, while the piperazine nitrogens are available for hydrogen bonding. These interactions could be harnessed to design novel gels, liquid crystals, or nanoparticle drug delivery systems.

Exploration of Novel Synthetic Methodologies and Automation in the Synthesis of Complex Piperazine Derivatives

While traditional methods for synthesizing piperazine derivatives are well-established, the future lies in developing more efficient, sustainable, and automatable synthetic routes. nih.govnih.gov Recent advances in C-H functionalization offer a powerful tool for directly modifying the piperazine core, a strategy that has been historically underutilized as most derivatives are substituted only at the nitrogen atoms. mdpi.comresearchgate.netnih.gov Applying photoredox catalysis or transition-metal-catalyzed C-H activation could allow for the direct installation of new functional groups onto the carbon backbone of this compound, rapidly generating diverse libraries of analogs. mdpi.comresearchgate.net

Furthermore, the adoption of automated synthesis platforms, including flow chemistry and microwave reactors, can significantly accelerate the production of piperazine derivatives. nih.gov These technologies allow for precise control over reaction conditions, improved yields, and enhanced safety. A one-pot, one-step procedure for generating monosubstituted piperazines has been developed, which simplifies the synthesis and aligns with green chemistry principles by avoiding protecting groups. nih.gov The transition of such methods to continuous flow systems could enable the on-demand synthesis of complex molecules like this compound and its derivatives. mdpi.com

Table 2: Comparison of Synthetic Approaches for Piperazine Derivatives

| Feature | Traditional Synthesis | Modern Synthetic Methods |

| Approach | Multi-step reactions, use of protecting groups. nih.govrsc.org | C-H functionalization, one-pot reactions, photoredox catalysis. mdpi.comnih.gov |

| Efficiency | Often lower yields, lengthy purification. | Higher yields, reduced reaction times. nih.gov |

| Automation | Batch processing, limited automation. | Amenable to flow chemistry and robotic platforms. nih.gov |

| Sustainability | Generates more waste, uses harsher reagents. | Greener solvents, catalytic processes, better atom economy. mdpi.com |

| Structural Diversity | Primarily N-substitution. researchgate.net | Functionalization of both N and C atoms on the ring. mdpi.comnih.gov |

Challenges and Opportunities in the Development of this compound-Based Research Tools and Probes

Transforming a bioactive compound into a reliable research tool, such as a chemical probe, presents both challenges and significant opportunities. nih.gov For this compound, this would involve designing derivatives that retain their biological activity while incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope.

A major challenge is that the addition of a bulky tag can disrupt the molecule's interaction with its biological target. nih.gov Therefore, structure-activity relationship (SAR) studies are crucial to identify positions on the this compound scaffold where modifications are tolerated. researchgate.netmdpi.com Another challenge lies in the synthesis of these complex, tagged molecules, which often requires multi-step, customized procedures. chemrxiv.org

The opportunities, however, are substantial. A well-characterized chemical probe based on this compound could be used to:

Identify and validate its biological target(s) through techniques like affinity purification or cellular imaging.

Quantify target engagement and occupancy in living cells.

Elucidate the compound's mechanism of action and its role in cellular pathways.

Serve as a diagnostic imaging agent if labeled with a positron-emitting isotope for Positron Emission Tomography (PET).

Table 3: Development of this compound-Based Probes

| Probe Type | Reporter Tag | Potential Application | Key Challenge |

| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Cellular imaging, Flow cytometry | Potential for steric hindrance, phototoxicity |

| Affinity Probe | e.g., Biotin, Click-chemistry handle | Target identification, Pulldown assays | Ensuring sufficient binding affinity after modification |

| PET Ligand | e.g., ¹⁸F, ¹¹C | In vivo imaging of target distribution | Complex radiochemistry, need for rapid synthesis |

Interdisciplinary Approaches and Collaborations in this compound Chemical Biology Research

The full potential of this compound research can only be realized through robust, interdisciplinary collaborations. The complexity of modern drug discovery and chemical biology necessitates a team-science approach, integrating expertise from various fields. nih.govdndi.org

Future research projects should foster collaborations between: